Thiophene-3-carbaldehyde O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-carbaldehyde O-methyl oxime is a useful research compound. Its molecular formula is C₆H₇NOS and its molecular weight is 141.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibitors for Aluminum Alloy : Thiophene derivatives, including Thiophene-3-carbaldehyde O-methyl oxime, have been studied for their inhibitory properties in preventing corrosion of aluminum alloys in acidic mediums. These derivatives act as mixed-type inhibitors and form a protective barrier layer on the aluminum surface, with significant inhibition efficiency observed (Arrousse et al., 2022).
Structural Chemistry of Oximes : Research on the structural chemistry of heteroaryl oximes, including this compound, has shown that these compounds form strong C3 molecular chains through intermolecular interactions. This structural arrangement is important for their aggregation and potential applications in molecular design (Low et al., 2018).
Photochromic Materials : Studies on Thiophene derivatives have demonstrated their potential in creating photochromic materials. These materials change color upon exposure to light, making them suitable for applications in light-sensitive technologies (Li et al., 2017).
Optical Properties and Covert Marking Pigments : Thiophene derivatives have been explored for their optical properties and potential use as covert marking pigments. Their ability to undergo photochemical transformations is crucial for applications in security and anti-counterfeiting technologies (Ulyankin et al., 2021).
Intramolecular Proton Transfer Mechanisms : Research on derivatives of this compound has contributed to understanding intramolecular proton transfer mechanisms, which are critical in various chemical and biological processes (Huang et al., 2017).
Mechanism of Action
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
(E)-N-methoxy-1-thiophen-3-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLPMSEKYHNGZ-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.